

Application Note and Protocol: Sample Preparation for Propazine-d14 Spiking

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Compound of Interest					
Compound Name:	Propazine-d14				
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This document provides a detailed protocol for the preparation and spiking of samples with **Propazine-d14**, a common internal standard used in the quantitative analysis of propazine and other triazine herbicides. The use of a stable isotope-labeled internal standard like **Propazine-d14** is crucial for accurate quantification in complex matrices by correcting for matrix effects and variations in sample processing.[1] This protocol covers the preparation of stock solutions and two common sample preparation techniques: Solid-Phase Extraction (SPE) and Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS).

Data Presentation

The following table summarizes typical performance data for the analysis of triazine herbicides using methods incorporating an internal standard.



Parameter	Matrix	Method	Recovery (%)	RSD (%)	LOQ
Triazines	Fruits & Vegetables	QuEChERS	84-102	<20	1.5–4.5 μg/kg
Triazines	Fruits & Vegetables	SPE	76-119	<20	1.4–4.9 μg/kg
Simazine, Atrazine, and metabolites	Spiked Water	SPE	99.6–104.8	2.2–4.8	0.084–0.121 μg/L
Prometryn, Atrazine, Simazine, Propazine	Soil	LC/MS/MS	70-110 (at LOQ)	≤20	0.01 mg/kg

Experimental Protocols Preparation of Propazine-d14 Stock and Spiking Solutions

Proper preparation of the internal standard solutions is critical for accurate results.

Materials:

- Propazine-d14 powder
- Methanol or Dimethyl sulfoxide (DMSO), HPLC or analytical grade[2][3]
- Calibrated analytical balance
- Volumetric flasks (Class A)
- Micropipettes

Procedure:



- Primary Stock Solution (e.g., 100 μg/mL):
 - Accurately weigh 10 mg of Propazine-d14 powder.
 - Quantitatively transfer the powder to a 100 mL volumetric flask.
 - Dissolve the powder in a small amount of methanol and then fill to the mark with methanol.
 - Stopper the flask and mix thoroughly by inversion.
 - Store this stock solution at -20°C or -80°C in an amber glass vial.[2][4] It is stable for at least 6 months at -80°C.[4]
- Working Standard Solution (e.g., 1 μg/mL):
 - Allow the primary stock solution to equilibrate to room temperature.
 - Pipette 1 mL of the 100 μg/mL primary stock solution into a 100 mL volumetric flask.
 - Dilute to the mark with methanol or a solvent compatible with the initial extraction step (e.g., acetonitrile for QuEChERS).
 - Mix thoroughly. This working solution is used to spike the samples.

Sample Preparation and Spiking

The point of addition of the internal standard is crucial and should be as early as possible in the sample preparation workflow to account for losses during the entire procedure.

The QuEChERS method is a two-step process involving extraction and cleanup.[5]

Diagram of QuEChERS Workflow





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Caption: QuEChERS sample preparation workflow.

Procedure:

- Homogenization: Homogenize a representative portion of the sample (e.g., 10-15 g of soil or food).[6]
- Spiking: Place the homogenized sample into a 50 mL centrifuge tube. Add a specific volume of the **Propazine-d14** working standard solution (e.g., 100 μL of a 1 μg/mL solution to achieve a concentration of 10 ng/g).
- Extraction:
 - Add 10 mL of acetonitrile to the tube.
 - Shake vigorously for 1 minute.
 - Add the QuEChERS extraction salts (e.g., magnesium sulfate and sodium acetate).
 - Shake again and centrifuge.
- Cleanup (Dispersive SPE):
 - Transfer an aliquot of the acetonitrile supernatant to a d-SPE cleanup tube containing sorbents like PSA (primary secondary amine) and C18.[5]
 - Vortex and centrifuge.
- Final Extract: The resulting supernatant is ready for analysis, typically by LC-MS/MS.

SPE is commonly used for the preconcentration and cleanup of analytes from aqueous samples.[7]

Diagram of SPE Workflow





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Caption: Solid-Phase Extraction (SPE) workflow.

Procedure:

- Sample Collection: Collect a measured volume of the water sample (e.g., 100 mL).
- Spiking: Add a specific volume of the Propazine-d14 working standard solution directly to the water sample to achieve the desired concentration (e.g., 5 ng/mL).[3]
- pH Adjustment: Adjust the sample pH if required by the specific SPE method (e.g., to pH 3.0).[7]
- SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by deionized water.
- Sample Loading: Pass the spiked water sample through the conditioned SPE cartridge.
- Washing: Wash the cartridge with deionized water to remove interferences.
- Elution: Elute the retained analytes (including **Propazine-d14**) with a suitable organic solvent, such as methanol or acetonitrile.[7]
- Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume of mobile phase for analysis by LC-MS/MS.[8]



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